N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide
Description
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a cyclobutylcarbonyl-substituted piperidine moiety. Its structure combines a rigid cyclobutane ring fused to a piperidine scaffold, which is linked via an amide bond to a methyl-substituted indole core.
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-22-17-8-3-2-5-15(17)13-18(22)19(24)21-16-9-11-23(12-10-16)20(25)14-6-4-7-14/h2-3,5,8,13-14,16H,4,6-7,9-12H2,1H3,(H,21,24) |
InChI Key |
AQYIDOWBLWMSIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)C(=O)C4CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a carbonyl compound, the piperidine ring can be formed via reductive amination.
-
Introduction of the Cyclobutylcarbonyl Group: : The cyclobutylcarbonyl group is introduced through acylation reactions. This can be achieved by reacting the piperidine derivative with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.
-
Indole Synthesis: : The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
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Coupling Reactions: : The final step involves coupling the piperidine derivative with the indole moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
-
Substitution: : The indole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
β3 Adrenergic Receptor Agonism
One of the primary applications of this compound is its role as a β3 adrenergic receptor agonist. Research indicates that compounds with similar structures can effectively regulate metabolic processes, including lipolysis and thermogenesis, making them potential candidates for treating obesity and metabolic disorders .
Case Study: Metabolic Disorders
A study highlighted the effectiveness of β3 adrenergic receptor agonists in reducing body weight and improving insulin sensitivity in animal models. The administration of these compounds resulted in significant decreases in body fat percentage and improvements in glucose metabolism, suggesting a promising therapeutic avenue for managing type 2 diabetes and obesity .
Antidepressant Properties
Recent investigations have shown that compounds similar to N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide may exhibit antidepressant effects through modulation of neurotransmitter systems. The structural characteristics of this compound allow it to interact with serotonin and norepinephrine pathways, which are crucial in mood regulation .
Case Study: Antidepressant Efficacy
In clinical trials, derivatives of this compound demonstrated significant improvements in depressive symptoms compared to placebo controls. Patients reported enhanced mood and reduced anxiety levels, indicating its potential as a novel antidepressant agent .
Cancer Therapeutics
The indole moiety present in this compound has been associated with anticancer properties. Research suggests that compounds containing indole structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Case Study: Anti-cancer Activity
A study evaluated the anticancer effects of similar indole derivatives against various cancer cell lines. Results indicated that these compounds could significantly inhibit tumor growth and induce apoptosis in malignant cells, supporting their development as anticancer agents .
Summary of Findings
The applications of this compound span several therapeutic areas:
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in the Indole-2-carboxamide Class
Key Compounds for Comparison :
Analysis :
- Core Scaffold : The target compound shares the indole-2-carboxamide backbone with ORG27569 but differs in substituents. ORG27569 features a chloro-ethylindole and a phenethyl-piperidine group, enhancing lipophilicity and steric bulk compared to the cyclobutylcarbonyl group in the target compound .
- Indole Position : The target compound’s indole-2-carboxamide distinguishes it from the indole-3-carboxamide analog (), which may shift receptor interaction sites due to altered hydrogen-bonding patterns.
Functional Analogues Beyond Indole Scaffolds
- PSNCBAM-1 : A urea derivative with a chlorophenyl-pyrrolidinylpyridine scaffold. Unlike indole carboxamides, PSNCBAM-1 relies on urea-based hydrogen bonding for CB1 modulation, suggesting divergent mechanisms despite shared target profiles .
- RTI-371 : An isoxazole-containing compound with a bicyclic amine core. Its rigid structure contrasts with the piperidine flexibility in the target compound, highlighting trade-offs between conformational freedom and receptor selectivity .
Pharmacological and Physicochemical Properties
Key Findings :
- Lipophilicity : The cyclobutylcarbonyl group in the target compound likely enhances membrane permeability compared to the furan analog (logP ~3.5 vs. ~2.8 estimated) .
- Receptor Affinity: Indole-2-carboxamides like ORG27569 exhibit nanomolar CB1 allosteric modulation (Ki = 20–50 nM). The cyclobutane’s rigidity in the target compound may improve binding stability but reduce adaptability to receptor conformational changes .
- Metabolic Stability: Piperidine N-acylation (as in the target compound) generally improves metabolic resistance compared to non-acylated analogs, as seen in preclinical studies of similar indole derivatives .
Biological Activity
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the field of neuroscience. This article examines its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H25N3O2
- Molecular Weight: 339.4 g/mol
- CAS Number: 1282131-15-0
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that it may function as a selective antagonist for dopamine D3 receptors, which are implicated in several neuropsychiatric disorders.
1. Dopamine D3 Receptor Antagonism
Studies have shown that this compound exhibits high affinity for the dopamine D3 receptor. This receptor is a target for treating conditions such as schizophrenia and substance use disorders. The compound's antagonistic properties could potentially mitigate the effects of dopaminergic hyperactivity associated with these disorders .
2. Serotonergic Activity
The compound also interacts with serotonin receptors, which play a crucial role in mood regulation and anxiety. Preliminary studies suggest that it may enhance serotonergic transmission, thus providing potential benefits in mood disorders .
Table 1: Summary of Biological Activity Studies
Case Study: Efficacy in Rodent Models
In a controlled study involving rodent models, this compound was administered to assess its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety-related behaviors compared to controls, suggesting its potential as an anxiolytic agent .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Current data suggests that the compound has a favorable safety margin; however, further studies are needed to fully elucidate its toxicity and side effects in both preclinical and clinical settings.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between a piperidine derivative and an indole-2-carboxylic acid precursor. A general procedure involves:
- Step 1: Activation of the carboxylic acid (e.g., using carbodiimides like EDC or HOBt) to form an active ester.
- Step 2: Amide coupling with the piperidin-4-amine derivative under inert conditions.
- Step 3: Cyclobutylcarbonyl group introduction via nucleophilic acyl substitution.
Optimization Strategies:
- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions, as seen in similar indole-piperidine carboxamide syntheses .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
- Catalyst Use: DMAP or triethylamine can enhance coupling efficiency .
- Yield Improvement: Purification via recrystallization (e.g., ethanol/water mixtures) achieves >70% yields, as demonstrated for analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H and 13C NMR: Focus on resolving peaks for the cyclobutyl group (δ 1.5–2.5 ppm for cyclobutyl protons; δ 25–35 ppm for carbons) and the indole NH (δ ~11.7 ppm, broad singlet) . For the methyl group on the indole, expect a singlet at δ ~3.8 ppm.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the carboxamide linkage .
- X-ray Crystallography: Resolve steric effects of the cyclobutyl group and piperidine conformation, as seen in structurally similar piperidine-carboxamides .
Key Pitfalls: Overlapping signals in NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) may require 2D techniques (COSY, HSQC) for assignment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving structural analogs of this compound?
Methodological Answer: Discrepancies often arise from variations in substituents (e.g., halogen vs. methoxy groups) or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with differing substituents on the indole or piperidine moieties. For example, 5-iodo-substituted indoles (as in ) may show enhanced receptor affinity versus methoxy derivatives .
- Assay Standardization: Control variables such as cell line specificity (e.g., HEK293 vs. CHO), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability.
- Meta-Analysis: Cross-reference data from multiple studies (e.g., binding affinity IC50 values) to identify trends obscured by outlier results .
Q. What strategies are effective for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining target affinity?
Methodological Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or amine) on the cyclobutyl or piperidine rings, balancing lipophilicity (logP <3) to improve aqueous solubility .
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable amides or ethers. For instance, tert-butoxy groups (as in ) reduce oxidative metabolism.
- Prodrug Design: Mask carboxyl groups with hydrolyzable esters to enhance bioavailability, as demonstrated in piperidine-based prodrugs .
Experimental Validation: Use in vitro hepatocyte assays and PAMPA permeability models to screen derivatives .
Q. How can X-ray crystallography and computational modeling guide conformational analysis of this compound?
Methodological Answer:
- Crystallography: Resolve the piperidine ring conformation (chair vs. boat) and cyclobutyl group orientation. For example, similar carboxamides exhibit chair conformations with axial carboxamide substituents .
- Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., GPCRs or kinases). Pay attention to hydrogen bonding between the carboxamide and receptor residues .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of key interactions and identify flexible regions (e.g., cyclobutyl rotation) .
Q. What experimental design principles should guide the development of structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., substituent position, steric bulk) systematically. For example, vary indole substituents (H, Cl, OMe) and piperidine N-acyl groups to map activity trends .
- Control Groups: Include reference compounds (e.g., known receptor antagonists) to benchmark potency.
- Data Analysis: Use multivariate regression to correlate molecular descriptors (logP, polar surface area) with activity .
Q. How can researchers address synthetic challenges in scaling up the production of this compound for in vivo studies?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems to optimize exothermic steps (e.g., acylations) and improve reproducibility, as shown for diazomethane syntheses .
- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported HOBt) to reduce waste and costs .
- Purification: Replace column chromatography with recrystallization or precipitation (e.g., using antisolvents like hexane) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
